6-tert-Butyl-4-(furan-2-yl)-2-methylpyridine-3-carbonitrile
Description
6-tert-Butyl-4-(furan-2-yl)-2-methylpyridine-3-carbonitrile is a pyridine derivative characterized by distinct substituents at positions 2, 3, 4, and 6 of the pyridine core. The tert-butyl group at position 6 contributes steric bulk and lipophilicity, while the furan-2-yl moiety at position 4 introduces aromatic heterocyclic character. This compound’s structural uniqueness positions it as a candidate for applications in medicinal chemistry, materials science, or biochemical assays, though specific data on its uses remain underexplored in the provided evidence.
Properties
CAS No. |
650605-94-0 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-tert-butyl-4-(furan-2-yl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H16N2O/c1-10-12(9-16)11(13-6-5-7-18-13)8-14(17-10)15(2,3)4/h5-8H,1-4H3 |
InChI Key |
GWLOTZHZYRCAEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C(C)(C)C)C2=CC=CO2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of 6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under suitable conditions.
Substitution: The compound can participate in substitution reactions, especially at the nicotinonitrile core, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted nicotinonitrile derivatives depending on the reagents used.
Scientific Research Applications
6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-4-(furan-2-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. The furan ring and nitrile group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Key Observations:
Position 6 Substituents: The tert-butyl group in the target compound provides steric hindrance and lipophilicity, contrasting with the hydrophilic glucopyranosylthio group in ’s compound and the rigid adamantyl group in ’s derivative . Adamantyl () enhances metabolic stability but reduces solubility compared to tert-butyl.
Position 3 Functional Groups: The cyano group in the target compound is a strong electron-withdrawing group, similar to carbamates () but distinct from halogens (e.g., bromo, chloro in ), which are more reactive in cross-coupling reactions.
Spectroscopic and Physicochemical Properties
- IR/NMR Trends: The cyano group in the target compound would show a strong $ \nu(\text{C≡N}) $ absorption near 2200 cm$^{-1}$ in IR, comparable to ’s cyano derivatives . $ ^1\text{H NMR} $: The tert-butyl singlet (~1.3 ppm) and furan protons (~6.3–7.4 ppm) would distinguish the target compound from ’s adamantyl (1.7–2.1 ppm) and methylsulfanyl (2.5 ppm) signals .
- Solubility: The target compound’s tert-butyl and methyl groups enhance lipophilicity, contrasting with the hydrophilic glucopyranosylthio group in ’s compound .
Biological Activity
6-tert-Butyl-4-(furan-2-yl)-2-methylpyridine-3-carbonitrile (CAS No. 650605-94-0) is an organic compound that falls within the class of nicotinonitriles. This compound is notable for its structural components, including a tert-butyl group, a furan ring, and a nitrile group. These features contribute to its unique biological activities and potential applications in medicinal chemistry and biochemistry.
The compound's molecular formula is with a molecular weight of 240.30 g/mol. The structural representation is as follows:
| Property | Value |
|---|---|
| CAS No. | 650605-94-0 |
| Molecular Formula | C15H16N2O |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | GWLOTZHZYRCAEA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Nicotinonitrile Core : A condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
- Introduction of the Furan Ring : Cyclization involving furan derivatives.
- Addition of the tert-butyl Group : Alkylation using tert-butyl bromide in the presence of a strong base like potassium tert-butoxide.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The furan ring and nitrile group facilitate hydrogen bonding and π-π interactions, potentially influencing enzyme activity and other biochemical pathways.
Enzyme Inhibition Studies
Recent studies have indicated that derivatives of pyridine compounds can exhibit inhibitory effects on topoisomerases, which are crucial targets in cancer therapy:
- A related study demonstrated that certain pyridine derivatives showed significant inhibition against topoisomerase I and II, suggesting potential antitumor properties .
Case Studies
- Antitumor Activity : In a study evaluating multiple pyridine derivatives, compounds similar to this compound exhibited cytotoxic effects against various human cancer cell lines, highlighting their potential as anticancer agents .
- Biochemical Assays : The compound has been utilized as a probe in biochemical assays, indicating its role in studying enzyme interactions and metabolic pathways .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Key Differences |
|---|---|
| 4-(Furan-2-yl)-2-methylnicotinonitrile | Lacks the tert-butyl group, potentially affecting reactivity |
| 6-tert-butyl-2-methylnicotinonitrile | Lacks the furan ring, influencing chemical properties |
Applications in Research
This compound serves as a valuable building block in organic synthesis and is used in the development of advanced materials, agrochemicals, and pharmaceuticals . Its unique structure allows for diverse applications in medicinal chemistry, particularly in the design of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
